molecular formula C7H4Cl2O3 B109070 3,6-Dichloro-2-hydroxybenzoic acid CAS No. 3401-80-7

3,6-Dichloro-2-hydroxybenzoic acid

Cat. No.: B109070
CAS No.: 3401-80-7
M. Wt: 207.01 g/mol
InChI Key: FKIKPQHMWFZFEB-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H4Cl2O3. It is a derivative of salicylic acid, where two hydrogen atoms in the benzene ring are replaced by chlorine atoms. This compound is known for its white crystalline appearance and is used as an intermediate in the synthesis of various chemicals, including herbicides like dicamba .

Synthetic Routes and Reaction Conditions:

    Salification of 2,5-dichlorophenol: The process begins with the salification of 2,5-dichlorophenol using liquid caustic soda to form the sodium salt of the phenol.

    Carboxylation: The sodium salt solution is transferred to a high-pressure reaction kettle, where it undergoes carboxylation with carbon dioxide in the presence of a cocatalyst composed of potassium carbonate and activated carbon.

    Refinement: The reaction product is cooled to room temperature, and an alkali solution is added to adjust the pH to 11-13. The mixture is stirred, filtered to recover activated carbon, and the filtrate is acidified to a pH of 1-3.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The process involves the use of high-pressure reactors and continuous monitoring of reaction parameters .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.

Major Products:

Comparison with Similar Compounds

    3,5-Dichlorosalicylic Acid: Similar in structure but with chlorine atoms at different positions.

    2,4-Dichlorophenoxyacetic Acid: Another herbicide with a similar mode of action but different chemical structure.

    3,6-Dichloro-2-methoxybenzoic Acid: A derivative used in the synthesis of other herbicides.

Uniqueness: 3,6-Dichloro-2-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of dicamba highlights its importance in agricultural chemistry .

Properties

IUPAC Name

3,6-dichloro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIKPQHMWFZFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68938-79-4 (potassium.hydrochloride salt), 68938-80-7 (di-potassium salt)
Record name 2-Hydroxy-3,6-dichlorobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003401807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9041657
Record name 3,6-Dichloro-2-hydroxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3401-80-7
Record name 3,6-Dichlorosalicylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3401-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3,6-dichlorobenzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,6-dichloro-2-hydroxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,6-Dichloro-2-hydroxybenzoic acid
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Record name 3,6-dichlorosalicylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.251
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Record name 3,6-DICHLOROSALICYLIC ACID
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

The compound 2-methoxy-3,6-dichlorobenzoic acid is a valuable herbicide and is used in commerce for the control of a variety of undesirable vegetation. The prior art discloses in U.S. Pat. No. 3,013,054 that the 2-methoxy-3,6-dichlorobenzoic acid is prepared from 1,2,4-trichlorobenzene in a three-stage process. The trichlorobenzene is first converted to 2,5-dichlorophenol with methanol and sodium hydroxide. The phenol is then treated with carbon dioxide under pressure to yield 2-hydroxy-3,6-dichlorobenzoic acid. The hydroxy acid is then methylated with dimethyl sulfate or methyl chloride to yield the desired product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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